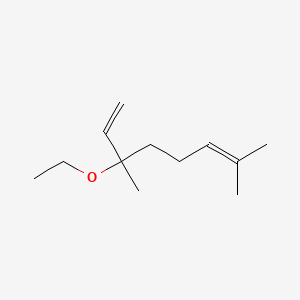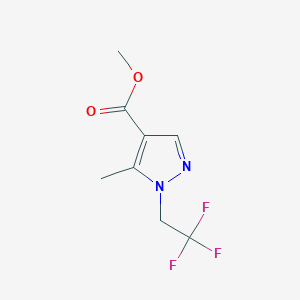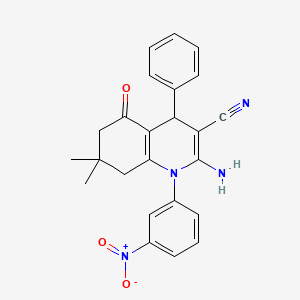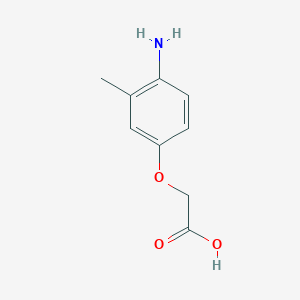![molecular formula C16H18N2O4S B12052001 2-(thiophen-2-yl)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12052001.png)
2-(thiophen-2-yl)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La N'-[(E)-(2,4,5-triméthoxyphényl)méthylidène]-2-(thiophène-2-yl)acétohydrazide est un composé organique appartenant à la classe des hydrazides. Ce composé comporte un cycle thiophène et un groupe triméthoxyphényle, qui sont liés par une liaison acétohydrazide. La structure unique de ce composé le rend intéressant dans divers domaines de la recherche scientifique, notamment en chimie, en biologie et en médecine.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la N'-[(E)-(2,4,5-triméthoxyphényl)méthylidène]-2-(thiophène-2-yl)acétohydrazide implique généralement la réaction de condensation entre l'hydrazide de l'acide 2-(thiophène-2-yl)acétique et le 2,4,5-triméthoxybenzaldéhyde. La réaction est généralement effectuée en présence d'un catalyseur acide, tel que l'acide acétique, sous reflux. Le mélange réactionnel est ensuite refroidi, et le produit est isolé par filtration et purifié par recristallisation.
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques pour ce composé ne soient pas bien documentées, l'approche générale impliquerait une mise à l'échelle de la synthèse en laboratoire. Cela comprendrait l'optimisation des conditions de réaction, telles que la température, le solvant et la concentration du catalyseur, afin de maximiser le rendement et la pureté. La production industrielle peut également impliquer des réacteurs à flux continu pour améliorer l'efficacité et la scalabilité.
Analyse Des Réactions Chimiques
Types de réactions
La N'-[(E)-(2,4,5-triméthoxyphényl)méthylidène]-2-(thiophène-2-yl)acétohydrazide peut subir diverses réactions chimiques, notamment :
Oxydation : Le cycle thiophène peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction : Le groupe hydrazide peut être réduit pour former les amines correspondantes.
Substitution : Les groupes méthoxy sur le cycle phényle peuvent subir des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène (H2O2) et l'acide m-chloroperoxybenzoïque (m-CPBA).
Réduction : Des réducteurs tels que le borohydrure de sodium (NaBH4) ou l'hydrure de lithium aluminium (LiAlH4) sont généralement utilisés.
Substitution : Des nucléophiles comme le méthylate de sodium (NaOMe) ou le tert-butylate de potassium (KOtBu) peuvent être utilisés.
Principaux produits
Oxydation : Sulfoxydes ou sulfones de thiophène.
Réduction : Amines correspondantes.
Substitution : Dérivés avec des groupes méthoxy substitués.
Applications de recherche scientifique
La N'-[(E)-(2,4,5-triméthoxyphényl)méthylidène]-2-(thiophène-2-yl)acétohydrazide a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme bloc de construction dans la synthèse de molécules organiques plus complexes.
Biologie : Etudié pour ses activités biologiques potentielles, y compris les propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré comme agent thérapeutique potentiel en raison de ses caractéristiques structurales uniques.
Industrie : Utilisé dans le développement de nouveaux matériaux avec des propriétés électroniques ou optiques spécifiques.
Mécanisme d'action
Le mécanisme d'action de la N'-[(E)-(2,4,5-triméthoxyphényl)méthylidène]-2-(thiophène-2-yl)acétohydrazide implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs, modulant leur activité. Par exemple, il peut inhiber certaines enzymes en formant un complexe stable, bloquant ainsi le site actif de l'enzyme. Les voies impliquées peuvent inclure des voies de transduction du signal, conduisant à des réponses cellulaires modifiées.
Applications De Recherche Scientifique
2-(thiophen-2-yl)-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-(thiophen-2-yl)-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The pathways involved can include signal transduction pathways, leading to altered cellular responses.
Comparaison Avec Des Composés Similaires
Composés similaires
Acide 2-(thiophène-2-yl)acétique : Partage le cycle thiophène mais ne possède pas les groupes hydrazide et triméthoxyphényle.
2-(thiophène-2-yl)acétamide : Structure similaire mais avec un groupe amide au lieu de la liaison hydrazide.
3-phényl-2-(thiophène-2-yl)acrylonitrile : Contient un cycle thiophène et un groupe phényle mais diffère dans la liaison de connexion.
Unicité
La N'-[(E)-(2,4,5-triméthoxyphényl)méthylidène]-2-(thiophène-2-yl)acétohydrazide est unique en raison de sa combinaison d'un cycle thiophène, d'un groupe triméthoxyphényle et d'une liaison acétohydrazide.
Propriétés
Formule moléculaire |
C16H18N2O4S |
|---|---|
Poids moléculaire |
334.4 g/mol |
Nom IUPAC |
2-thiophen-2-yl-N-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H18N2O4S/c1-20-13-9-15(22-3)14(21-2)7-11(13)10-17-18-16(19)8-12-5-4-6-23-12/h4-7,9-10H,8H2,1-3H3,(H,18,19)/b17-10+ |
Clé InChI |
LFEJYMDHLCILKN-LICLKQGHSA-N |
SMILES isomérique |
COC1=CC(=C(C=C1/C=N/NC(=O)CC2=CC=CS2)OC)OC |
SMILES canonique |
COC1=CC(=C(C=C1C=NNC(=O)CC2=CC=CS2)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{2-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]ethyl}-6-chloro[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12051925.png)




![2-Methoxyethyl (2E)-7-methyl-3-oxo-2-(4-propoxybenzylidene)-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B12051955.png)

![9-hydroxy-N-(4-methyl-1,3-thiazol-2-yl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraene-10-carboxamide](/img/structure/B12051985.png)

![(Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)-2-(phenylimino)thiazol-3(2H)-yl)ethanol hydrobromide](/img/structure/B12051991.png)

![4-hydroxy-6-oxo-N-(tetrahydrofuran-2-ylmethyl)-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12052004.png)

